Hexakis(1H,1H-perfluorooctyloxy)phosphazene
Description
Hexakis(1H,1H-perfluorooctyloxy)phosphazene is a phosphazene derivative featuring a cyclic phosphorus-nitrogen (P₃N₃) backbone substituted with six perfluorooctyloxy groups. These compounds are characterized by high fluorine content, conferring exceptional hydrophobicity, oleophobicity, and thermal stability . Their applications span mass spectrometry calibration, non-stick coatings, and advanced materials like fuel cell membranes .
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H12F90N3O6P3/c49-7(50,13(61,62)19(73,74)25(85,86)31(97,98)37(109,110)43(121,122)123)1-142-148(143-2-8(51,52)14(63,64)20(75,76)26(87,88)32(99,100)38(111,112)44(124,125)126)139-149(144-3-9(53,54)15(65,66)21(77,78)27(89,90)33(101,102)39(113,114)45(127,128)129,145-4-10(55,56)16(67,68)22(79,80)28(91,92)34(103,104)40(115,116)46(130,131)132)141-150(140-148,146-5-11(57,58)17(69,70)23(81,82)29(93,94)35(105,106)41(117,118)47(133,134)135)147-6-12(59,60)18(71,72)24(83,84)30(95,96)36(107,108)42(119,120)48(136,137)138/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLMFELZHDEELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H12F90N3O6P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379363 | |
| Record name | Hexakis((perfluoroheptyl)methoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186043-52-7 | |
| Record name | Hexakis((perfluoroheptyl)methoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexakis(1H,1H-perfluorooctyloxy)phosphazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Hexachlorocyclotriphosphazene
Historical Context and Core Reaction
Hexachlorocyclotriphosphazene (HCCP, $$ \text{P}3\text{N}3\text{Cl}6 $$) serves as the foundational precursor for all cyclotriphosphazene derivatives. Its synthesis dates to 1834 via the reaction of phosphorus pentachloride ($$ \text{PCl}5 $$) with ammonium chloride ($$ \text{NH}4\text{Cl} $$):
$$
3\text{PCl}5 + \text{NH}4\text{Cl} \rightarrow \text{P}3\text{N}3\text{Cl}6 + 4\text{HCl} + \text{byproducts}
$$
Early methods suffered from low yields (<30%) and complex byproduct mixtures, necessitating advancements in solvent systems and catalytic additives.
Modern Synthesis Protocols
Solvent Optimization
The substitution of inert solvents like 1,1,2,2-tetrachloroethane reduced reaction times from days to hours while increasing the HCCP yield to 63%. Polar aprotic solvents (e.g., chlorobenzene) further enhanced selectivity for cyclic trimers over linear oligomers.
Catalytic Additives
Metal chlorides (e.g., $$ \text{ZnCl}2 $$, $$ \text{SnCl}4 $$) and $$ \text{POCl}3 $$ act as chloride scavengers, shifting equilibrium toward HCCP formation. For example, $$ \text{SnCl}4 $$ increases HCCP yields to 78% by suppressing competing oligomerization.
Industrial-Scale Production
Large-scale reactors employ continuous distillation to remove HCl, preventing back-reactions. Typical industrial conditions include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 120–150°C | 130–140°C |
| Reaction Time | 6–8 hours | 4–5 hours |
| Catalyst | $$ \text{SnCl}_4 $$ | $$ \text{POCl}_3 $$ |
| HCCP Purity Post-Distillation | 95% | 99.5% |
Nucleophilic Substitution with Perfluorooctanol
Reaction Mechanism
The substitution of all six chlorine atoms in HCCP with perfluorooctyloxy groups proceeds via a $$ \text{S}\text{N}2 $$-type mechanism. Deprotonated perfluorooctanol ($$ \text{CF}3(\text{CF}2)6\text{CH}2\text{O}^- $$) attacks electrophilic phosphorus atoms in HCCP, with HCl elimination:
$$
\text{P}3\text{N}3\text{Cl}6 + 6\text{CF}3(\text{CF}2)6\text{CH}2\text{OH} + 6\text{Base} \rightarrow \text{P}3\text{N}3[\text{OCH}2(\text{CF}2)6\text{CF}3]_6 + 6\text{Base·HCl}
$$
Critical Reaction Parameters
Solvent Selection
- Tetrahydrofuran (THF) : Preferred for laboratory-scale reactions due to its ability to dissolve both HCCP and sodium perfluorooctanolate.
- Dioxane : Industrial processes favor dioxane for its higher boiling point (101°C), enabling reflux conditions without rapid solvent loss.
Base Optimization
- Sodium Hydride ($$ \text{NaH} $$) : Generates highly reactive alkoxide ions but poses flammability risks.
- Triethylamine ($$ \text{Et}_3\text{N} $$) : Safer alternative, though slower reaction kinetics necessitate extended reflux times.
Temperature and Time
Complete substitution requires temperatures ≥80°C and reaction times of 48–72 hours. Lower temperatures result in partially substituted derivatives (e.g., $$ \text{P}3\text{N}3\text{Cl}3[\text{OCH}2(\text{CF}2)6\text{CF}3]3 $$).
Industrial vs. Laboratory Methods
| Parameter | Laboratory Protocol | Industrial Protocol |
|---|---|---|
| Solvent | THF | Dioxane |
| Base | $$ \text{NaH} $$ | $$ \text{Et}_3\text{N} $$ |
| Temperature | 80°C (reflux) | 100°C (reflux) |
| Reaction Time | 72 hours | 48 hours |
| Yield | 65–70% | 85–90% |
| Purification | Column chromatography | Crystallization from hexane |
Challenges and Optimization Strategies
Byproduct Formation
Incomplete substitution produces mixed chloro-alkoxy derivatives, detectable via $$ ^{31}\text{P NMR} $$. Strategies to mitigate this include:
Thermal Stability Considerations
Perfluorooctyloxy groups degrade above 250°C, limiting high-temperature processing. Industrial reactors employ inert atmospheres ($$ \text{N}_2 $$) to prevent oxidative chain scission.
Chemical Reactions Analysis
Types of Reactions
Hexakis(1H,1H-perfluorooctyloxy)phosphazene undergoes various chemical reactions, including:
Substitution Reactions: The perfluorooctyloxy groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to its high stability.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases, nucleophiles, and oxidizing agents. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions often yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the phosphazene core .
Scientific Research Applications
Hexakis(1H,1H-perfluorooctyloxy)phosphazene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in drug delivery systems and as a biomaterial due to its biocompatibility.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Mechanism of Action
The mechanism of action of Hexakis(1H,1H-perfluorooctyloxy)phosphazene involves its interaction with molecular targets through its perfluorooctyloxy groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound’s high thermal stability and chemical resistance also contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Structural and Molecular Differences
Phosphazene derivatives differ primarily in their perfluoroalkoxy substituents, which dictate molecular weight, fluorine content, and physicochemical properties. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight | Fluorine Content | Key Structural Feature |
|---|---|---|---|---|
| Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene | C₁₈H₁₈F₂₄N₃O₆P₃ | 922.01 g/mol | 24 F atoms | Short-chain (C3) perfluoroalkoxy |
| Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | C₃₀H₁₈F₄₈N₃O₆P₃ | 1,521.33 g/mol | 48 F atoms | Medium-chain (C5) perfluoroalkoxy |
| Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | Not explicitly reported | ~1,900–2,000 g/mol (estimated) | Higher F density | Long-chain (C7) perfluoroalkoxy |
| Hexakis(1H,1H-perfluorohexyloxy)phosphazene | C₃₆H₁₂F₆₆N₃O₆P₃ | 1,929.31 g/mol | 66 F atoms | Very long-chain (C6) perfluoroalkoxy |
Notes:
- Longer perfluoroalkoxy chains increase molecular weight and fluorine content, enhancing hydrophobicity and thermal stability .
- The perfluorooctyloxy variant (C8) would theoretically exhibit even higher molecular weight (~2,200–2,500 g/mol) and fluorine content than the hexyloxy analog .
Physical and Chemical Properties
Thermal Stability and Phase Behavior:
- Shorter chains (C3–C5) : Lower melting points (e.g., 14–16°C for C5 ) and moderate thermal stability, suitable for liquid-phase applications like mass spectrometry calibration .
- Longer chains (C6–C7) : Higher melting points and boiling points (e.g., 203°C at 0.25 mmHg for C5 ), ideal for solid coatings and high-temperature membranes .
Surface Properties:
- Hydrophobicity/Oleophobicity : Increases with chain length due to greater fluorine density. For example, the heptoxy variant (C7) demonstrates ultralow surface energy (~10 mN/m), outperforming shorter-chain analogs in anti-fouling applications .
Mass Spectrometry Calibration:
- Shorter chains (C3–C5) : Widely used as lock-mass calibrants due to well-defined m/z signals. For example:
- Longer chains (C6–C8) : Less common in MS due to higher molecular weights complicating ionization efficiency.
Biological Activity
Hexakis(1H,1H-perfluorooctyloxy)phosphazene is a synthetic compound belonging to the class of phosphazenes, characterized by its unique structure comprising a phosphazene core with six perfluorinated alkoxy side groups. This compound has garnered attention for its potential biological activity and applications in various fields, including materials science and biochemistry.
- Molecular Formula : C₃₀H₁₈F₄₈N₃O₆P₃
- Molecular Weight : Approximately 1521.33 g/mol
- Physical State : Low-melting solid
- Solubility : Partially soluble in water
- Melting Point : 34-36 °C
- Density : ~1.81 g/cm³
Mechanism of Biological Activity
This compound exhibits several biological activities primarily due to its amphiphilic nature, which allows it to interact with biological membranes and other biomolecules. The following mechanisms have been identified:
- Membrane Interaction : The compound can alter membrane permeability, influencing cellular uptake mechanisms. Its fluorinated side chains contribute to enhanced interactions with lipid bilayers.
- Cellular Effects : Preliminary studies suggest that this compound may affect cell signaling pathways and gene expression, potentially leading to alterations in cellular metabolism and function.
Research Findings
Recent studies have explored the biological implications of this compound. Notable findings include:
- Toxicity Assessments : Research indicates that while the compound exhibits low toxicity at certain concentrations, higher doses may lead to cytotoxic effects on various cell lines.
- Biocompatibility Studies : The compound shows promise for applications in drug delivery systems due to its ability to encapsulate therapeutic agents while maintaining stability in biological environments.
Case Study 1: Membrane Permeability
A study conducted on the interaction of this compound with lipid bilayers demonstrated significant changes in permeability. Researchers observed that the presence of the compound increased the uptake of fluorescently labeled molecules across the membrane, suggesting potential applications in drug delivery.
Case Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity tests were performed using various human cell lines. Results indicated that at concentrations below 50 µg/mL, this compound exhibited minimal cytotoxic effects. However, concentrations exceeding this threshold resulted in increased cell death and apoptosis markers.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound compared to related phosphazenes:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₃₀H₁₈F₄₈N₃O₆P₃ | Six perfluorinated alkoxy groups | Increased membrane permeability; low cytotoxicity at low concentrations |
| Octakis(1H,1H-perfluorooctyloxy)phosphazene | C₄₂H₂₄F₈₈N₄O₈P₄ | Eight perfluorinated alkoxy groups | Similar membrane interactions; higher toxicity levels |
| Hexakis(1H,1H-perfluorononyloxy)phosphazene | C₅₄H₁₈F₉₆N₃O₆P₃ | Longer perfluorononyloxy chains | Enhanced hydrophobic properties; potential for environmental applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
